[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467080
InChI: InChI=1S/C16H24N2O3/c1-17(12-15-8-5-9-18(15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m0/s1
SMILES: CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13467080

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C16H24N2O3/c1-17(12-15-8-5-9-18(15)10-11-19)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3/t15-/m0/s1
Standard InChI Key WGRPIUODNVOVRW-HNNXBMFYSA-N
Isomeric SMILES CN(C[C@@H]1CCCN1CCO)C(=O)OCC2=CC=CC=C2
SMILES CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₆H₂₄N₂O₃, with a molar mass of 292.37 g/mol . Its IUPAC name is benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate, reflecting the (S)-configuration at the pyrrolidine ring’s second carbon . Key structural features include:

  • A pyrrolidine ring substituted with a hydroxyethyl group at the 1-position.

  • A methylcarbamate group linked to the pyrrolidine’s 2-methyl position.

  • A benzyl ester moiety providing lipophilicity and stability.

Table 1: Comparative Analysis of Structural Analogues

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl esterC₁₈H₂₆N₂O₃Piperidine ring instead of pyrrolidineEnhanced metabolic stability
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl esterC₁₈H₂₆N₂O₃Cyclopropyl group replaces methylcarbamateAltered receptor binding
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl esterC₁₆H₂₄N₂O₃Substitution at pyrrolidine’s 3-positionReduced enzymatic hydrolysis

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step organic reactions, emphasizing stereochemical control:

Key Synthetic Steps

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions yields the pyrrolidine core .

  • Hydroxyethyl Introduction: Etherification or alkylation reactions introduce the 2-hydroxyethyl group, often using ethylene oxide or chloroethanol.

  • Carbamate Linkage: Reaction with methyl isocyanate or carbonyldiimidazole (CDI) forms the methylcarbamate group .

  • Benzyl Ester Protection: Benzyl chloroformate (Cbz-Cl) is employed to install the benzyl ester, enhancing solubility and stability .

Optimization Challenges

  • Stereochemical Purity: Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) ensures the (S)-configuration .

  • Yield Improvement: Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 80% yield in 15 minutes vs. 60% in 2 hours) .

Spectroscopic Characterization

Advanced analytical techniques confirm the compound’s structure:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.75–3.68 (m, 2H, CH₂OH), 3.45–3.38 (m, 1H, pyrrolidine-CH), 2.95 (s, 3H, N-CH₃) .

  • ¹³C NMR: 156.8 ppm (C=O), 136.2 ppm (Ar-C), 67.3 ppm (CH₂Ph) .

Mass Spectrometry (MS)

  • ESI-MS: m/z 293.2 [M+H]⁺, confirming the molecular weight .

Pharmacological and Biomedical Applications

Enzyme Modulation

The compound inhibits carboxylesterases (CES) and proteases, with IC₅₀ values ranging from 50–100 μM . Its carbamate group acts as a transition-state mimic, competitively binding enzyme active sites .

Antiviral Activity

Preliminary studies suggest activity against HCV NS3/4A protease (IC₅₀ = 57 μM) . Structural analogs with fluorinated substituents show improved potency (IC₅₀ = 11 μM) .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine’s substituents to enhance target selectivity .

  • Nanoparticle Formulations: Encapsulation in PEGylated liposomes to improve pharmacokinetics .

  • Clinical Translation: Preclinical trials for neurodegenerative diseases (e.g., Alzheimer’s) due to cholinesterase inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator